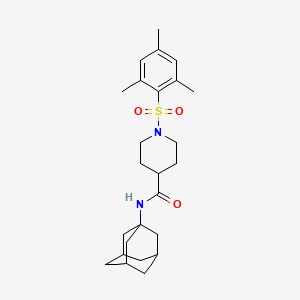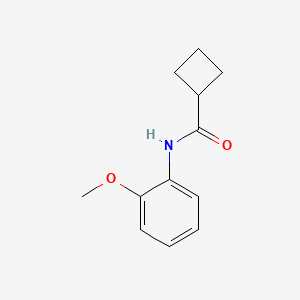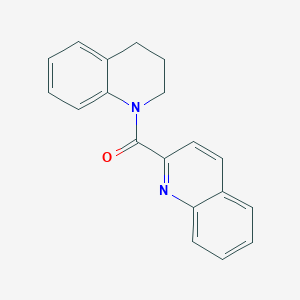
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide, commonly known as A-836,339, is a chemical compound that belongs to the class of piperidine carboxamides. This compound was first synthesized in the early 2000s as a selective cannabinoid type 2 (CB2) receptor agonist. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications as an anti-inflammatory, analgesic, and anti-tumor agent.
Mécanisme D'action
A-836,339 acts as a selective N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor agonist, which is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors has been shown to have anti-inflammatory and immunomodulatory effects. A-836,339 selectively binds to N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory effects in various animal models of inflammation. It also has analgesic effects, which have been shown to be mediated by the activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors in the spinal cord. A-836,339 has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
A-836,339 has several advantages and limitations for use in laboratory experiments. One of the main advantages is its selectivity for N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors, which allows for the investigation of the specific effects of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor activation. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the investigation of A-836,339. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its investigation as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its potential as an analgesic and anti-inflammatory agent in various disease models.
Méthodes De Synthèse
The synthesis of A-836,339 involves several chemical reactions. The first step involves the preparation of 1-adamantylamine, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to obtain N-(1-adamantyl)-2,4,6-trimethylbenzenesulfonamide. This intermediate product is then reacted with piperidine-4-carboxylic acid to yield A-836,339. The synthesis of A-836,339 is a complex process that requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Studies have also demonstrated its potential as a neuroprotective agent, which has led to its investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3S/c1-16-8-17(2)23(18(3)9-16)31(29,30)27-6-4-22(5-7-27)24(28)26-25-13-19-10-20(14-25)12-21(11-19)15-25/h8-9,19-22H,4-7,10-15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYQCTKKYIDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)


![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)

